molecular formula C8H14ClNO B13304940 3,4-Dimethylpiperidine-1-carbonyl chloride

3,4-Dimethylpiperidine-1-carbonyl chloride

Cat. No.: B13304940
M. Wt: 175.65 g/mol
InChI Key: WOECGNCZCOVPNI-UHFFFAOYSA-N
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Description

3,4-Dimethylpiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C₈H₁₄ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpiperidine-1-carbonyl chloride typically involves the reaction of 3,4-dimethylpiperidine with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:

3,4-Dimethylpiperidine+Thionyl chloride3,4-Dimethylpiperidine-1-carbonyl chloride+SO2+HCl\text{3,4-Dimethylpiperidine} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,4-Dimethylpiperidine+Thionyl chloride→3,4-Dimethylpiperidine-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3,4-dimethylpiperidine and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

    Catalysts: Base catalysts like triethylamine (TEA) or pyridine

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

3,4-Dimethylpiperidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpiperidine-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylpiperidine-1-carbonyl chloride
  • 4-Methylpiperidine-1-carbonyl chloride
  • 2,6-Dimethylpiperidine-1-carbonyl chloride

Uniqueness

3,4-Dimethylpiperidine-1-carbonyl chloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound for synthesizing specific derivatives that may not be easily accessible using other piperidine derivatives .

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

3,4-dimethylpiperidine-1-carbonyl chloride

InChI

InChI=1S/C8H14ClNO/c1-6-3-4-10(8(9)11)5-7(6)2/h6-7H,3-5H2,1-2H3

InChI Key

WOECGNCZCOVPNI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1C)C(=O)Cl

Origin of Product

United States

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